![molecular formula C8H7NO2 B1527659 Furo[3,2-c]pyridin-2-ylmethanol CAS No. 895126-45-1](/img/structure/B1527659.png)
Furo[3,2-c]pyridin-2-ylmethanol
Overview
Description
“Furo[3,2-c]pyridin-2-ylmethanol” is a heterocyclic compound . It is a unique chemical used by early discovery researchers . The empirical formula is C8H7NO2 and the molecular weight is 149.15 .
Molecular Structure Analysis
The molecular structure of “Furo[3,2-c]pyridin-2-ylmethanol” can be represented by the SMILES stringOCc1cc2ncccc2o1
. The InChI key is OIMBQDHQXBDNFX-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“Furo[3,2-c]pyridin-2-ylmethanol” is a liquid . It has a density of 1.315 g/cm^3 and a boiling point of 289.5°C at 760 mmHg .Scientific Research Applications
Photodynamic Therapy (PDT) Application
“Furo[3,2-c]pyridin-2-ylmethanol” has been identified as a novel photosensitizer with potential applications in photodynamic therapy (PDT). PDT is a treatment that uses photosensitizing agents, along with light, to produce a form of oxygen that kills nearby cells .
Antibacterial Application
This compound has shown promise in imaging and photodynamic ablation of Gram-positive bacteria, which could be significant in combating multiple drug-resistant bacteria .
Cancer Research Application
In cancer research, derivatives of “Furo[3,2-c]pyridin-2-ylmethanol” have displayed potent antiproliferative activity against multiple tumor cell lines, highlighting its potential as a therapeutic agent .
Safety Profile in Drug Development
The safety profile of this series of compounds has been highlighted due to their weak cytotoxicity against normal cell lines, which is crucial for drug development .
Metabolic Stability
The compound has demonstrated good metabolic stability in vitro, which is an important factor in drug design and pharmacokinetics .
Proteomics Research
“Furo[3,2-c]pyridin-2-ylmethanol” is also used in proteomics research as a biochemical tool to study protein function and interaction .
A novel furo[3,2-c]pyridine-based AIE photosensitizer for specific… Structure-Based Discovery and Optimization of Furo[3,2‑c]pyridin-4(5H… Furo[3,2-b]pyridin-2-ylmethanol - Santa Cruz Biotechnology
Safety and Hazards
properties
IUPAC Name |
furo[3,2-c]pyridin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFJDZVANDVVSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-c]pyridin-2-ylmethanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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